Lincomycin hydrochloride is a clinically important antibiotic belonging to the lincosamide class. [] It is primarily used in veterinary medicine. [] Lincomycin hydrochloride acts as an effective antibacterial agent against a variety of Gram-positive bacteria, including staphylococci, streptococci, and some anaerobic bacteria. [] It exhibits a broad spectrum of activity and is particularly effective against Mycoplasma species. []
Lincomycin hydrochloride is classified as a lincosamide antibiotic. It is produced naturally through the fermentation process of Streptomyces lincolnensis, a soil-dwelling actinobacterium. The compound exhibits a broad spectrum of activity against gram-positive bacteria and some anaerobic bacteria, making it valuable in clinical settings for treating infections resistant to other antibiotics.
The synthesis of lincomycin hydrochloride can be approached through various methods. One notable method involves the fermentation of Streptomyces lincolnensis, which yields lincomycin as a secondary metabolite.
Alternative synthetic pathways have also been explored, including chemical modifications to enhance antibacterial activity or alter pharmacokinetic properties. For instance, derivatives such as 7-deoxy-7-arylthiolincomycin have been synthesized via Mitsunobu reactions, demonstrating the versatility in modifying the compound for improved efficacy against resistant bacterial strains .
Lincomycin hydrochloride has the following molecular formula: . Its structure features a unique amino acid moiety known as propyl hygric acid linked to a sugar moiety called α-methylthiolincosamine.
Lincomycin undergoes various chemical reactions that can modify its structure and enhance its antibacterial properties. Key reactions include:
Lincomycin exerts its antibacterial effects primarily by binding to the 50S subunit of bacterial ribosomes. This binding inhibits protein synthesis by interfering with peptide bond formation during translation.
Lincomycin hydrochloride is widely used in clinical medicine for treating serious infections caused by susceptible bacteria. Its applications include:
Lincomycin was first isolated in 1962 from Streptomyces lincolnensis var. lincolnensis, a soil-derived actinomycete collected near Lincoln, Nebraska. The discovery team identified its potent activity against Gram-positive pathogens, particularly penicillin-resistant staphylococci [1] [3] [4]. The hydrochloride salt formulation was developed to enhance stability and solubility, facilitating parenteral administration. Following extensive clinical trials demonstrating efficacy against bone infections and septicemia, the U.S. Food and Drug Administration approved lincomycin hydrochloride (brand name Lincocin®) on December 29, 1964 [1] [4]. Early studies noted its unique antimicrobial spectrum, with in vitro potency against Staphylococcus aureus (MIC 0.2–32 μg/mL) and Streptococcus pneumoniae (MIC 0.05–0.4 μg/mL) [3] [6]. The compound's novel structure – featuring a propyl hygric acid moiety linked to methylthiolincosamide (α-MTL) via an amide bond – distinguished it from contemporaneous antibiotics [1] [9].
Table 1: Key Molecular Properties of Lincomycin Hydrochloride
Property | Specification | Research Significance |
---|---|---|
Chemical Formula | C₁₈H₃₄N₂O₆S·HCl | Determines solubility and crystallinity |
Molecular Weight | 443.00 g/mol | Impacts membrane permeability |
IUPAC Name | (2S,4R)-N-[(1R,2R)-2-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride | Describes stereochemical configuration |
Natural Product Origin | Streptomyces lincolnensis fermentation | Illustrates microbial biosynthetic potential |
First Isolation Year | 1962 | Historical context for antibiotic discovery |
Lincomycin's structural framework enabled the development of advanced lincosamides, most notably clindamycin (7-chloro-7-deoxylincomycin). Chlorination of the lincomycin precursor via inversion of chirality enhanced antibacterial potency 4- to 16-fold and expanded anaerobic coverage [3] [9]. This structural optimization addressed lincomycin's limitations, including variable oral bioavailability and spectrum gaps. Biosynthetic studies reveal that both compounds share a conserved pathway:
The ribosomal binding mechanism conserved across lincosamides involves interaction with 23S rRNA nucleotides (notably A2058, A2059, G2505, and C2611) in the 50S subunit. Crystallography confirms that lincomycin's α-MTL moiety forms hydrogen bonds with these residues while its propyl hygric acid rotates to facilitate P-site binding, inhibiting peptidyl transferase activity [1] [9]. This target engagement paradigm informed later lincosamide design, including semi-synthetic derivatives targeting methylation-resistant ribosomes.
Lincomycin hydrochloride remains indispensable for investigating MLSₛ (macrolide-lincosamide-streptogramin B) resistance mechanisms. Research applications include:
Table 2: Molecular Resistance Mechanisms Affecting Lincomycin Hydrochloride
Mechanism | Genetic Determinants | Biochemical Consequence |
---|---|---|
Ribosomal methylation | erm(A), erm(B), erm(C) | A2058 dimethylation; reduced drug binding |
Nucleotidyltransferase | lnu(A), lnu(B) | 3-O-adenylation; structural inactivation |
ABC-F ribosome protection | vga(A), vga(C) | Drug dissociation from 50S subunit |
Efflux pumps | msr(A), lsa(B) | Reduced intracellular accumulation |
23S rRNA mutations | A2058G, A2059G | Altered drug-binding pocket conformation |
Novel delivery systems like borneol-based in situ gels (2023 research) utilize lincomycin hydrochloride for localized anti-infective applications. These gels demonstrate sustained release (>8 days above MIC) against periodontal pathogens like Porphyromonas gingivalis through solvent exchange-induced matrix formation [5]. Such innovations leverage lincomycin's stability in polymer matrices while mitigating systemic resistance risks.
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9